molecular formula C9H6Br2N2O2 B1405606 Methyl 5,7-dibromo-1H-indazole-6-carboxylate CAS No. 1427460-71-6

Methyl 5,7-dibromo-1H-indazole-6-carboxylate

Cat. No. B1405606
M. Wt: 333.96 g/mol
InChI Key: PPDYHQSBXVMWNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazoles, including “Methyl 5,7-dibromo-1H-indazole-6-carboxylate”, has been a topic of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “Methyl 5,7-dibromo-1H-indazole-6-carboxylate” is represented by the formula C9H6Br2N2O2 . The molecular weight of this compound is 289.958 .


Chemical Reactions Analysis

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain the indazole structural motif .


Physical And Chemical Properties Analysis

“Methyl 5,7-dibromo-1H-indazole-6-carboxylate” is soluble in water. The compound has a molecular weight of 289.958 .

Scientific Research Applications

Indazole compounds are key components to functional molecules that are used in a variety of everyday applications . They have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The synthesis of indazoles has been a focus of recent research. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Organic Synthesis

    • Methyl 1H-indazole-6-carboxylate is used in organic synthesis . The details of its specific applications in this field are not readily available.
  • Drug Development

    • Several recently marketed drugs contain an indazole structural motif . The specific drugs and their uses are not specified.
  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Organic Synthesis

    • Methyl 1H-indazole-6-carboxylate is used in organic synthesis . The details of its specific applications in this field are not readily available.
  • Drug Development

    • Several recently marketed drugs contain an indazole structural motif . The specific drugs and their uses are not specified.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

“Methyl 5,7-dibromo-1H-indazole-6-carboxylate” is used in organic synthesis . Its unique properties make it valuable in pharmaceutical and materials science fields, aiding in the development of novel drugs and functional materials. Therefore, it’s likely that future research will continue to explore its potential applications in these areas.

properties

IUPAC Name

methyl 5,7-dibromo-1H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2N2O2/c1-15-9(14)6-5(10)2-4-3-12-13-8(4)7(6)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDYHQSBXVMWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,7-dibromo-1H-indazole-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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